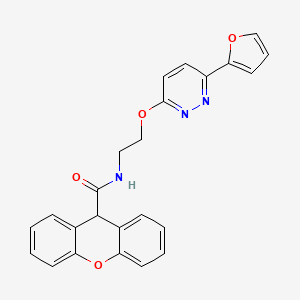

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide

Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene carboxamide core linked via an ethyloxy chain to a pyridazine ring substituted with a furan-2-yl group. The xanthene scaffold provides rigidity and aromaticity, while the pyridazine-furan moiety introduces electron-rich heterocycles that may enhance binding interactions in biological systems.

Properties

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4/c28-24(23-16-6-1-3-8-19(16)31-20-9-4-2-7-17(20)23)25-13-15-30-22-12-11-18(26-27-22)21-10-5-14-29-21/h1-12,14,23H,13,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHCLENQIFXGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCOC4=NN=C(C=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide is a complex chemical compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a furan ring, a pyridazine moiety, and a xanthene framework, which may contribute to its interaction with various biological targets. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Molecular Characteristics

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 261.281 g/mol

- CAS Number : 920376-84-7

The compound's structure includes:

- A furan ring which is known for its reactive properties.

- A pyridazine ring that may enhance biological interactions.

- A xanthene backbone , commonly associated with various biological activities.

Synthesis

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide typically involves nucleophilic substitution reactions. The preparation methods often utilize 6-(furan-2-yl)pyridazine and appropriate alkylating agents under controlled conditions to achieve the desired product purity and yield.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. The presence of the furan and pyridazine rings contributes to its ability to inhibit bacterial growth. In vitro studies have shown that it can effectively target various strains of bacteria, suggesting potential applications in developing new antimicrobial therapies.

Anti-inflammatory Effects

Preliminary studies suggest that N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide may possess anti-inflammatory properties. These effects are likely mediated through the modulation of inflammatory pathways, possibly involving the inhibition of pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The furan moiety can interact with enzymes, potentially inhibiting their activity.

- Protein Binding : The pyridazine ring may facilitate binding to specific proteins involved in cellular signaling pathways, affecting various biochemical processes.

Study 1: Antimicrobial Efficacy

A study conducted on several bacterial strains demonstrated that N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide exhibited an IC₅₀ value of 25 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain, with a noted decrease in TNF-alpha levels, suggesting effective modulation of inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide | Lacks xanthene backbone | Moderate antimicrobial |

| N-(6-(furan-2-yl)pyridazin-3-yloxy)ethyl propionamide | Similar furan and pyridazine rings | Lower anti-inflammatory effects |

This comparison highlights the unique combination of structural elements in N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-9H-xanthene-9-carboxamide that may enhance its biological activity compared to structurally similar compounds.

Comparison with Similar Compounds

Key Structural and Functional Insights:

However, the methoxyethyl analogue () may exhibit better aqueous solubility due to its shorter chain and oxygen-rich structure. The dual methyl groups in introduce steric bulk, which could limit conformational flexibility but enhance selectivity for specific targets.

Heterocyclic Influence: The pyridazine-furan motif in the target compound introduces multiple hydrogen-bond acceptors (N and O atoms), which are absent in the simpler acetamide derivative (). This feature is critical for interactions with enzymes like xanthine oxidase, as seen in structurally related purine-oxazole inhibitors (e.g., ). The furan and pyridine groups in may confer π-π stacking capabilities, analogous to the quinoline-dihydrodioxine system in , though the latter’s bioactivity remains unspecified.

Molecular Weight and Drug-Likeness :

- The target compound’s higher molecular weight (~413 g/mol) approaches the upper limit for conventional drug-likeness (500 g/mol), whereas and are more compliant with Lipinski’s rules. This suggests the target may require optimization for bioavailability.

Hypothesized Bioactivity Based on Analogues

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related structures:

- Enzyme Inhibition: The pyridazine-furan moiety resembles bulky substituents in 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides, which exhibit nanomolar-range inhibition of xanthine oxidase due to enhanced active-site binding . The target’s heterocycles may similarly target oxidoreductases or kinases.

- Thermodynamic Stability: The xanthene core’s planar structure (shared across all analogues) likely improves thermal stability compared to non-aromatic carboxamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.